Ammonium tetrachloroplatinate(II)

Description

Overview of Platinum(II) Coordination Chemistry and its Significance

Platinum(II) complexes, characterized by a d⁸ electron configuration, typically adopt a square planar geometry. fiveable.me This specific arrangement of ligands around the central platinum atom profoundly influences the complex's reactivity, particularly in substitution reactions, which are fundamental to many of its applications. fiveable.me The nature of the ligands, which can include halides, amines, and phosphines, plays a critical role in determining the stability and electronic properties of the complex. fiveable.me

The significance of platinum(II) coordination chemistry is vast and multifaceted. It is a cornerstone in the development of anticancer therapies, with cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]) being a landmark example of a platinum-based drug. nih.govsolubilityofthings.com The anticancer activity of these complexes is primarily attributed to their ability to form cross-links with DNA, which inhibits cell division. nih.gov Beyond medicinal chemistry, platinum(II) complexes are instrumental in catalysis, finding use in processes such as hydrodeoxygenation and the conversion of harmful gases in catalytic converters. chemindigest.com They also serve as building blocks for novel materials with interesting electronic and optical properties. sigmaaldrich.comrsc.org

Historical Context and Evolution of Research on [NH₄]₂[PtCl₄]

The study of coordination compounds dates back to antiquity, with early examples including pigments like Prussian blue. libretexts.orgbritannica.commdpi.com However, the systematic development of coordination chemistry is largely credited to Alfred Werner in the late 19th and early 20th centuries. solubilityofthings.comlibretexts.org His coordination theory provided a framework for understanding the structure and bonding in these complex molecules. solubilityofthings.com

The history of platinum compounds is also rich, with substances like potassium hexachloroplatinate(IV) (K₂[PtCl₆]) being used in platinum refining as early as 1760. britannica.com The discovery of cisplatin by Barnett Rosenberg in the 1960s and the subsequent elucidation of its anticancer properties marked a pivotal moment in the history of medicinal inorganic chemistry. nih.govsolubilityofthings.com

Ammonium (B1175870) tetrachloroplatinate(II) has long been a key starting material in platinum chemistry. Its synthesis typically involves the reaction of hexachloroplatinic acid with an ammonium salt. Historically, it has been utilized in applications such as photography and in the preparation of platinum sponge and catalysts. chemicalbook.comwikipedia.orgvanderbend.nl

Current Research Frontiers and Interdisciplinary Relevance of Ammonium Tetrachloroplatinate(II)

Contemporary research continues to explore the diverse applications of ammonium tetrachloroplatinate(II). It serves as a precursor for the synthesis of a wide array of platinum complexes with tailored properties.

Key Research Areas:

Catalysis: Ammonium tetrachloroplatinate(II) is used to prepare catalysts for various organic transformations, including hydrodeoxygenation, a process relevant to sustainable chemical production. sigmaaldrich.comsigmaaldrich.com

Materials Science: The compound is a precursor for synthesizing platinum nanoparticles and other platinum-based materials with applications in electronics and nanotechnology.

Medicinal Chemistry: Research is ongoing to develop new platinum-based anticancer agents derived from ammonium tetrachloroplatinate(II) to overcome the limitations of existing drugs, such as resistance and side effects. mdpi.commdpi.comnih.govnih.gov The focus is on creating complexes with different ligands to modulate their biological activity and target specific cellular pathways. nih.govnih.gov

Coordination Chemistry: The reactivity of the tetrachloroplatinate(II) anion allows for the synthesis of a vast number of coordination complexes through ligand substitution reactions, enabling fundamental studies of bonding, structure, and reactivity. fiveable.me

The interdisciplinary nature of research involving ammonium tetrachloroplatinate(II) is evident in its application across chemistry, materials science, and medicine. The fundamental understanding of its coordination chemistry provides a basis for the rational design of new functional molecules and materials.

Chemical and Physical Properties

Ammonium tetrachloroplatinate(II) is a red, crystalline powder. It is soluble in water but insoluble in ethanol (B145695). wikipedia.org

| Property | Value |

| Chemical Formula | (NH₄)₂[PtCl₄] matthey.com |

| Molecular Weight | 372.97 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Red crystalline powder strem.com |

| Density | 2.936 g/cm³ sigmaaldrich.com |

| Melting Point | Decomposes at 140-150 °C chemicalbook.comstrem.com |

| CAS Number | 13820-41-2 sigmaaldrich.comstrem.com |

Synthesis and Reactions

A common method for the synthesis of ammonium tetrachloroplatinate(II) involves the reduction of ammonium hexachloroplatinate(IV) with a reducing agent like ammonium oxalate (B1200264). wikipedia.org

(NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂

The tetrachloroplatinate(II) anion is a versatile starting point for a variety of chemical reactions. The chloride ligands can be readily substituted by other ligands, such as amines, phosphines, and other functional groups, to create a diverse range of platinum(II) complexes. fiveable.me For example, it reacts with creatinine (B1669602) to form complex platinum-containing anions. sigmaaldrich.com It can also undergo oxidation to form platinum(IV) compounds or be reduced to elemental platinum.

Structure

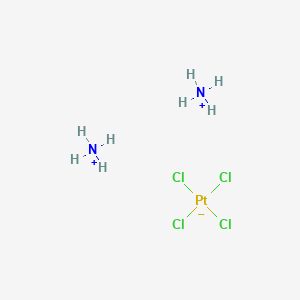

2D Structure

Propriétés

IUPAC Name |

diazanium;tetrachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049216 | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark ruby-red solid; Soluble in water; [Merck Index] Dark red odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Ammonium platinous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-41-2 | |

| Record name | Platinate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium tetrachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM TETRACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NY20A9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Precursors

Refined Synthesis of Ammonium (B1175870) Tetrachloroplatinate(II) from Platinum Sources

The traditional synthesis of ammonium tetrachloroplatinate(II) begins with the dissolution of platinum metal and proceeds through a two-step process involving the formation and subsequent reduction of an ammonium hexachloroplatinate(IV) intermediate.

Optimization of Platinum Dissolution and Hexachloroplatinate(IV) Formation

The initial step involves the dissolution of platinum metal. This is typically achieved using aqua regia, a mixture of nitric acid and hydrochloric acid. However, alternative methods have been developed to optimize this process. One such method involves reacting platinum metal with hydrochloric acid and perchloric acid while introducing chlorine gas at elevated temperatures (50-150 °C) to ensure complete dissolution. google.com

Once the platinum is in solution as hexachloroplatinic acid (H₂[PtCl₆]), the next step is the formation of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]. This is accomplished by adding an ammonium salt, typically ammonium chloride, to the hexachloroplatinic acid solution. guidechem.comwikipedia.org Ammonium hexachloroplatinate(IV) is poorly soluble and precipitates from the solution as a fine yellow solid. wikipedia.org The low solubility of this compound is a key factor in the isolation of platinum from ores and recycled materials. wikipedia.org The reaction is as follows:

H₂[PtCl₆] + 2NH₄Cl → (NH₄)₂[PtCl₆]↓ + 2HCl

To maximize the yield of the precipitate, a hot saturated solution of ammonium chloride is often added slowly to the chloroplatinic acid solution. guidechem.com

Controlled Reduction of Ammonium Hexachloroplatinate(IV)

The conversion of the stable platinum(IV) complex to the desired platinum(II) complex requires a controlled reduction. It is crucial to avoid over-reduction to metallic platinum. ic.ac.uk A common and effective method for this reduction is the use of ammonium oxalate (B1200264). wikipedia.org When ammonium hexachloroplatinate(IV) is reacted with ammonium oxalate, it is reduced to ammonium tetrachloroplatinate(II), with the evolution of carbon dioxide gas. wikipedia.org

The balanced chemical equation for this reaction is: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂ wikipedia.org

Other reducing agents, such as hydrazine (B178648) dihydrochloride (B599025) or sulfurous acid, can also be employed. ic.ac.ukgoogle.com For instance, a suspension of potassium hexachloroplatinate(IV) can be reduced by hydrazine dihydrochloride at a controlled temperature of 50-65°C. ic.ac.uk However, care must be taken to avoid an excess of the reducing agent, which could lead to the formation of undesired byproducts or complete reduction to platinum metal. ic.ac.uk The progress of the reduction is often monitored by the color change of the solution from yellow to deep red, which is characteristic of the [PtCl₄]²⁻ ion. ic.ac.uk

| Reducing Agent | Typical Reaction Conditions | Key Considerations | Reference |

|---|---|---|---|

| Ammonium Oxalate | Reaction with (NH₄)₂[PtCl₆] | Clean reaction with gaseous byproduct (CO₂). | wikipedia.org |

| Hydrazine Dihydrochloride | Aqueous suspension, 50-65°C | Stoichiometry must be carefully controlled to prevent over-reduction. | ic.ac.uk |

| Sulfurous Acid / Oxalic Acid | Aqueous solution, controlled potential | Allows for potential-controlled reduction, separating Pt from other metals. | google.com |

Purification Techniques for High-Purity Ammonium Tetrachloroplatinate(II)

Achieving high purity is essential for the use of ammonium tetrachloroplatinate(II) as a precursor in further syntheses. Crystallization is a primary method for purification. ncert.nic.in This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent. ncert.nic.in For ammonium tetrachloroplatinate(II), the crude product can be dissolved in a minimum amount of hot solvent and then allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. ncert.nic.in

Washing the filtered crystals is another critical step. To prevent the product from dissolving, the wash solution should be one in which the compound is not very soluble, such as ice-cold water or ethanol (B145695). guidechem.comic.ac.uk In some procedures, the precipitate is washed with a hot saturated solution of ammonium chloride to remove soluble impurities without significant loss of the product. guidechem.com For very high-purity applications, techniques like ion exchange chromatography can be employed to remove trace cationic impurities. google.com

Alternative Preparative Routes and Emerging Techniques

While the refined traditional methods are well-established, research continues into alternative and more efficient synthetic pathways. These emerging techniques often offer advantages in terms of reaction speed, energy consumption, and scalability.

Microwave-Assisted Synthesis of Platinum(II) Complexes

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significantly reduced reaction times and often improved yields compared to conventional heating methods. lookchem.commdpi.com This "green" chemistry approach has been successfully applied to the synthesis of various platinum(II) complexes. mdpi.comresearchgate.net The use of microwave irradiation can accelerate the reaction between potassium tetrachloroplatinate(II) and various ligands, reducing reaction times from hours to minutes. lookchem.comresearchgate.net For example, the synthesis of certain platinum(II) phosphine (B1218219) complexes saw reaction times decrease from over 8 hours to just 1 hour. lookchem.com This rapid heating method can lead to cleaner products and good isolated yields. lookchem.com While direct microwave synthesis of ammonium tetrachloroplatinate(II) is not extensively detailed, the successful application to analogous Pt(II) complexes, like cisplatin (B142131), suggests its potential. researchgate.netnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours | lookchem.commdpi.comfigshare.com |

| Yield | Variable | Often higher | lookchem.commdpi.com |

| Solvent Usage | Often large volumes (e.g., 30-100 mL) | Reduced volumes (e.g., 2-5 mL) | mdpi.com |

| Purity | May require extensive purification | Can lead to cleaner products | lookchem.com |

Electrochemical Synthesis Pathways for Platinum(II) Species

Electrochemical methods offer another alternative route for the synthesis of platinum(II) species. These methods involve the controlled reduction of a platinum(IV) species at an electrode surface. By carefully controlling the applied potential, it is possible to selectively reduce Pt(IV) to Pt(II). google.com This technique has been explored for the preparation of high-purity platinum powder, where an ammonium chloroplatinate (IV) suspension is electrochemically reduced to a soluble ammonium tetrachloroplatinate (II) solution. google.com

This electrochemical reduction can be advantageous as it can separate platinum from other impurity metals that have different reduction potentials. google.com The electrochemistry of platinum complexes, including the reduction of Pt(IV) to Pt(II) and the subsequent reactions of the Pt(II) species, has been studied using techniques like cyclic voltammetry. rsc.org While not a common method for bulk synthesis of ammonium tetrachloroplatinate(II), electrochemical pathways provide a high degree of control and can be valuable for producing high-purity materials. google.com

Industrial-Scale Production and Process Engineering Considerations for Ammonium Tetrachloroplatinate(II)

The industrial-scale synthesis of ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a critical process, driven by the compound's role as a key precursor in the manufacturing of platinum-based catalysts and other high-value chemical products. alibaba.commatthey.com The primary objective in industrial production is to achieve high-purity, consistent product quality at a large scale while optimizing for cost-efficiency, yield, and minimal environmental impact.

The most prevalent industrial route involves a multi-step process starting from a platinum source, typically platinum sponge or recycled platinum scrap. This process can be broadly categorized into dissolution, precipitation of a platinum(IV) intermediate, and subsequent reduction to the desired platinum(II) compound.

A common industrial method involves the following key stages:

Dissolution of Platinum Source : Platinum metal, often in the form of scrap or sponge, is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid). This reaction is performed in large, specialized reactors equipped with reflux condensers to manage and neutralize the toxic nitrogen oxide gases produced. The resulting product is hexachloroplatinic acid (H₂[PtCl₆]).

Precipitation of Ammonium Hexachloroplatinate(IV) : A solution of an ammonium salt, most commonly ammonium chloride (NH₄Cl), is added to the hexachloroplatinic acid solution. wikipedia.org This causes the precipitation of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], a bright yellow solid. wikipedia.org This salt is significantly less soluble than its acid precursor, especially in the presence of excess ammonium chloride, allowing for efficient separation from the solution. wikipedia.org This step is crucial for purifying the platinum from other metals that may have been present in the initial scrap material.

Isolation and Purification : The resulting red crystalline powder of ammonium tetrachloroplatinate(II) is isolated by filtration. strem.com It is often washed with cold hydrochloric acid to remove any remaining impurities. For applications requiring higher purity (>98%), such as in the synthesis of fine chemicals or specialized catalysts, an additional purification step of recrystallization from a saturated hydrochloric acid solution is employed.

Process engineering considerations focus on optimizing each of these steps for scalability and efficiency. This includes reactor design for handling corrosive acids and toxic gases, precise control of reaction temperatures and stoichiometry to maximize yield and purity, and efficient solid-liquid separation techniques. Waste stream management, particularly the treatment of acidic effluents and the recycling of unreacted reagents, is also a critical aspect of modern industrial processes. The final product is available in various grades, including industrial and high-purity chemical grades, to suit different applications. alibaba.com

Data Tables

Table 1: Key Chemical Precursors and Intermediates

| Compound Name | Chemical Formula | Role in Synthesis |

| Platinum | Pt | Primary raw material |

| Aqua Regia | HNO₃ + 3HCl | Dissolving agent for platinum metal |

| Hexachloroplatinic Acid | H₂[PtCl₆] | Initial aqueous platinum species |

| Ammonium Chloride | NH₄Cl | Precipitating agent |

| Ammonium Hexachloroplatinate(IV) | (NH₄)₂[PtCl₆] | Key intermediate; Pt(IV) salt wikipedia.org |

| Hydrazine Hydrochloride | N₂H₄·HCl | Reducing agent |

Table 2: Industrial Process Parameters and Findings

| Parameter | Value / Finding | Source |

| Starting Material | Platinum scrap or sponge | |

| Intermediate Compound | Ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆] | wikipedia.org |

| Reduction Yield | Approximately 80% | |

| Final Product Purity | >98% after recrystallization | |

| Product Appearance | Red crystalline powder | matthey.com |

| Platinum Content (by weight) | ≥51.0% | matthey.com |

| Key Application | Precursor for platinum-based catalysts | thermofisher.comchemicalbook.com |

Coordination Chemistry and Ligand Exchange Dynamics of the Tetrachloroplatinate Ii Anion

Fundamental Aspects of Square Planar Pt(II) Coordination

Platinum(II) complexes, particularly those with a d⁸ electron configuration, predominantly adopt a square planar geometry. numberanalytics.comlibretexts.org This arrangement places the four ligands at the corners of a square around the central platinum atom, resulting in a coordination number of four. numberanalytics.comstudyraid.com The geometry is a consequence of the dsp² hybridization of the metal's orbitals. numberanalytics.com This specific electronic and spatial arrangement is a key determinant of the chemical and physical properties of these complexes, including their reactivity.

The d-orbital splitting in a square planar complex is distinct from that in an octahedral or tetrahedral field. libretexts.orgwikipedia.org The removal of axial ligands relative to an octahedral geometry leads to a significant stabilization of the d_z²_ orbital, while the d_x²-y²_ orbital, which points directly at the ligands, is destabilized to the highest energy level. wikipedia.org This splitting pattern influences the electronic spectra and the kinetic stability of the complex. The high symmetry of square planar complexes, belonging to the D₄h point group, simplifies the interpretation of spectroscopic data. studyraid.com

Ligand Substitution Reactions and Mechanistic Pathways

Ligand substitution reactions in square planar Pt(II) complexes, including [PtCl₄]²⁻, are among the most extensively studied in inorganic chemistry. These reactions are crucial for the synthesis of new platinum compounds with tailored properties.

Associative Mechanisms in [PtCl₄]²⁻ Reactions

Unlike many other coordination complexes that react via dissociative pathways, square planar Pt(II) complexes predominantly undergo ligand substitution through an associative mechanism. hooghlywomenscollege.ac.infiveable.mefiveable.me This mechanism involves the initial formation of a bond between the incoming ligand (nucleophile) and the platinum center, leading to a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. fiveable.melibretexts.orglibretexts.org Subsequently, the leaving group departs to restore the square planar geometry.

The rate of these associative reactions is influenced by several factors, including the nature of the entering group, the leaving group, and the other ligands already present in the complex. libretexts.org Kinetic studies often reveal a two-term rate law, indicating two parallel pathways for the reaction: one that is dependent on the concentration of the entering ligand and another that is solvent-assisted. researchgate.netlibretexts.org The negative values of entropy of activation (ΔS‡) and volume of activation (ΔV‡) for these reactions provide strong evidence for an associative mechanism, as the formation of the more ordered five-coordinate intermediate leads to a decrease in both entropy and volume. hooghlywomenscollege.ac.in

The Trans Effect in Directing Ligand Substitution Stereochemistry

A paramount concept in the substitution reactions of square planar complexes is the trans effect . First recognized by Ilya Ilich Chernyaev, the trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. hooghlywomenscollege.ac.in Certain ligands, known as strong trans-directing ligands, significantly accelerate the replacement of their trans counterparts. hooghlywomenscollege.ac.inlibretexts.org

The trans effect is a kinetic phenomenon, distinct from the trans influence, which is a thermodynamic effect referring to the weakening of the bond trans to a given ligand in the ground state. hooghlywomenscollege.ac.inlibretexts.org The trans-directing ability of a ligand is attributed to both sigma-donating and pi-accepting properties. nih.govresearchgate.net Strong σ-donors can weaken the trans bond by competing for the same metal p-orbital. libretexts.orgrsc.org Strong π-accepting ligands stabilize the five-coordinate transition state, thereby lowering the activation energy for the substitution. hooghlywomenscollege.ac.innih.gov

The generally accepted series for the trans-directing ability of various ligands is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SC(NH₂)₂ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O > OH⁻ libretexts.orgchegg.com

This series is a powerful tool for rationalizing and predicting the stereochemical outcome of ligand substitution reactions, enabling the selective synthesis of cis and trans isomers. A classic example is the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], where the order of addition of ammonia (B1221849) and chloride ligands to [PtCl₄]²⁻ is critical. libretexts.org

Kinetic and Thermodynamic Aspects of Ligand Exchange

The exchange of ligands in [PtCl₄]²⁻ is governed by both kinetic and thermodynamic factors. Kinetically, the rate of substitution is influenced by the trans effect, the nucleophilicity of the entering ligand, and the nature of the leaving group. libretexts.orgvpscience.org Thermodynamically, the stability of the resulting complex relative to the starting material determines the position of the equilibrium. researchgate.netvpscience.org

The stability of a complex is a thermodynamic property, often quantified by its formation constant. vpscience.orggcnayanangal.com In contrast, the lability of a complex refers to the speed at which it undergoes ligand exchange, which is a kinetic property. vpscience.orggcnayanangal.com It is important to note that a thermodynamically stable complex can be kinetically labile, and a thermodynamically unstable complex can be kinetically inert. gcnayanangal.com For instance, while the [PtCl₄]²⁻ anion is thermodynamically stable, it undergoes relatively rapid ligand exchange reactions, making it kinetically labile. vpscience.orgsemanticscholar.org

The stepwise replacement of chloride ligands in [PtCl₄]²⁻ by other ligands, such as bromide, has been studied in detail. These studies reveal a series of consecutive equilibria, each with its own rate and equilibrium constants. researchgate.net The kinetic data from such studies provide quantitative insights into the influence of cis, trans, entering, and leaving ligands on the reaction rates. researchgate.net

Formation and Characterization of Novel Platinum(II) Complexes from Ammonium (B1175870) Tetrachloroplatinate(II)

Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], serves as a readily available and convenient starting material for the synthesis of a diverse range of platinum(II) complexes. thermofisher.com Its reactions with various ligands, particularly nitrogen-donors, have been extensively explored.

Reactions with Nitrogen-Donor Ligands

Nitrogen-donor ligands, such as ammonia and its derivatives, as well as heterocyclic amines like pyridine, readily react with ammonium tetrachloroplatinate(II) to form new platinum(II) complexes. askfilo.comatlas.orgresearchgate.netmdpi.com These reactions are typically substitution reactions where one or more chloride ligands are replaced by the nitrogen-donor ligand. askfilo.comatlas.org

The reaction of [PtCl₄]²⁻ with ammonia, for example, can lead to the formation of a series of ammine complexes, including [PtCl₃(NH₃)]⁻, cis-[PtCl₂(NH₃)₂], trans-[PtCl₂(NH₃)₂], [PtCl(NH₃)₃]⁺, and [Pt(NH₃)₄]²⁺. askfilo.comatlas.org The specific product obtained can be controlled by the reaction conditions, such as the stoichiometry of the reactants and the reaction time, guided by the principles of the trans effect. libretexts.org

The synthesis of novel platinum(II) complexes often involves the use of more complex nitrogen-donor ligands, including bidentate and polydentate ligands, which can form chelate rings with the platinum center, leading to enhanced stability. researchgate.netalfachemic.com The characterization of these newly formed complexes is typically achieved through a combination of spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including ¹³C and ¹⁹⁵Pt NMR), and elemental analysis. memphis.educapes.gov.br In some cases, single-crystal X-ray diffraction can be used to definitively determine the molecular structure. memphis.edu

Below is a table summarizing some examples of platinum(II) complexes formed from the reaction of ammonium tetrachloroplatinate(II) with nitrogen-donor ligands.

| Starting Material | Reactant Ligand | Product Complex |

| (NH₄)₂[PtCl₄] | Ammonia (NH₃) | cis-[PtCl₂(NH₃)₂] (cisplatin) |

| (NH₄)₂[PtCl₄] | Pyridine (py) | [PtCl₃(py)]⁻ |

| (NH₄)₂[PtCl₄] | Ethylenediamine (B42938) (en) | [PtCl₂(en)] |

| (NH₄)₂[PtCl₄] | 1,10-Phenanthroline (phen) | [PtCl₂(phen)] |

Complexation with Oxygen- and Sulfur-Donor Ligands

The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, serves as a versatile precursor in platinum coordination chemistry, readily undergoing ligand exchange reactions with a variety of soft donor atoms, particularly oxygen and sulfur. The square planar d⁸ electronic configuration of Pt(II) makes it susceptible to associative ligand substitution pathways. nih.gov

Oxygen-Donor Ligands: The interaction of [PtCl₄]²⁻ with oxygen-donor ligands is fundamental, starting with its behavior in aqueous solutions. In water, the chloride ligands can be sequentially replaced by water molecules in a process called aquation, forming species such as [PtCl₃(H₂O)]⁻ and trans-[PtCl₂(H₂O)₂]. rsc.org This aquation is a critical first step in the reaction with many other nucleophiles. The reaction of glycine (B1666218) with an aqueous solution of cis-Pt(NH₃)₂(H₂O)₂²⁺, a related Pt(II) aqua complex, initially forms a species where glycine coordinates through an oxygen atom only, before slowly converting to a more stable chelated complex. rsc.org

More complex oxygen-donor ligands, such as oxalate (B1200264), also readily form stable complexes. For instance, platinum(II) oxalato complexes can be synthesized from potassium bis(oxalato)platinate(II), where the oxalate acts as a bidentate O,O'-chelating ligand. mdpi.com Other carboxylato ligands, like 1,1-cyclobutanedicarboxylate (CBDCA), also form stable chelate rings with the platinum(II) center. memphis.edu Oxygen-containing groups like alcohols, phenols, ketones, and aldehydes are all potential ligands for metal ions, capable of forming a variety of coordination compounds. alfa-chemistry.comlabinsights.nl

Sulfur-Donor Ligands: Platinum(II) has a high affinity for soft sulfur-donor ligands, leading to a wide range of stable complexes. alfa-chemistry.com The reactions are often rapid and result in the displacement of one or more chloride ligands.

Thiourea (B124793) and its derivatives are classic examples of sulfur-donor ligands. researchgate.net They react with [PtCl₄]²⁻ to form complexes where the thiourea coordinates to the platinum center through the sulfur atom. researchgate.netresearchgate.net Depending on the stoichiometry and reaction conditions, mono-, di-, tri-, or even tetra-substituted products can be obtained. The reaction with N-morpholine-N′-benzoylthiourea, for example, results in a neutral, stable complex. researchgate.net

Thioethers (R₂S) and sulfoxides like dimethyl sulfoxide (B87167) (DMSO) are also effective ligands. alfa-chemistry.comnih.gov The reaction kinetics of [PtCl₄]²⁻ with DMSO have been studied, showing ligand exchange processes. nih.gov Similarly, dithiocarbonates react with platinum(II) to form complexes such as [Pt(S₂COR)₂], which can further react to yield anionic species like [Pt(S₂COR)₃]⁻ where the dithiocarbonate ligands can be either unidentate or bidentate. rsc.org The affinity of Pt(II) for sulfur is so pronounced that it forms stable complexes with a wide array of sulfur-containing biomolecules, a principle that is also relevant in the context of drug interactions. researchgate.netrsc.org

Table 1: Examples of Complexation Reactions with O- and S-Donor Ligands

| Starting Complex | Incoming Ligand | Resulting Complex Type | Donor Atom | Reference(s) |

| [PtCl₄]²⁻ | Water (H₂O) | Aquated species, e.g., trans-[PtCl₄(H₂O)₂] | Oxygen | rsc.org |

| [PtCl₄]²⁻ | Oxalate (ox²⁻) | Chelate, e.g., [Pt(ox)₂]²⁻ | Oxygen | mdpi.com |

| [PtCl₄]²⁻ | 1,1-Cyclobutanedicarboxylate (CBDCA) | Chelate, e.g., [Pt(CBDCA)Cl₂]²⁻ | Oxygen | memphis.edu |

| [PtCl₄]²⁻ | Thiourea (tu) | Substituted complex, e.g., [Pt(tu)₄]²⁺ | Sulfur | researchgate.net |

| [PtCl₄]²⁻ | Dimethyl sulfoxide (DMSO) | Substituted complex | Sulfur | nih.gov |

| [Pt(S₂COR)₂] | Dithiocarbonate (S₂COR⁻) | Anionic complex, e.g., [Pt(S₂COR)₃]⁻ | Sulfur | rsc.org |

Synthesis of Mixed-Ligand Platinum(II) Species

Ammonium tetrachloroplatinate(II), and its more commonly used potassium analogue K₂PtCl₄, are primary starting materials for the synthesis of a vast array of mixed-ligand platinum(II) complexes. wikipedia.org The synthesis of these species is of great interest for applications ranging from catalysis to medicinal chemistry. sigmaaldrich.com The general strategy involves the sequential and controlled substitution of the chloride ligands.

A common synthetic route involves a two-step process. First, two chloride ligands are replaced by a chelating diimine ligand (N,N), such as a bipyridine derivative. nih.govacs.org This is typically achieved by reacting K₂PtCl₄ with the diimine ligand in water, sometimes at elevated temperatures, to yield a [PtCl₂(diimine)] precursor. nih.govacs.org In the second step, the remaining two chloride ligands are replaced by a different ligand, which can be a bidentate O,S-donor ligand like an acyl-thiourea. nih.govacs.org This step is often carried out in an organic solvent like DMF or acetone (B3395972) in the presence of a base to facilitate the reaction. nih.govacs.org

Another strategy is the direct reaction of [PtCl₄]²⁻ with two equivalents of a monodentate ligand, such as a derivative of 1-methylnitropyrazole. nih.gov These reactions are typically performed in a water/acetone mixture at room temperature and can yield a mixture of cis and trans isomers. nih.gov The stereochemistry of the final product is heavily influenced by the trans effect of the ligands involved. nih.gov For example, the synthesis of the anticancer drug Cisplatin involves the reaction of [PtCl₄]²⁻ with ammonia, where careful control of conditions is needed to favor the desired cis isomer. wikipedia.org

The synthesis can also be designed to produce cyclometalated complexes. For instance, reacting thiophene-derived C^N^N diimine ligands with a platinum precursor can lead to Pt(II) species through C-H activation. nih.gov This highlights the versatility of starting with a simple halo-complex like tetrachloroplatinate(II) to access complex organometallic structures.

Stability and Reactivity Profile of Ammonium Tetrachloroplatinate(II) in Solution

The stability of ammonium tetrachloroplatinate(II) in solution is a critical parameter for its application, as decomposition can lead to the formation of undesired species and a loss of reactivity. The material is generally stable under normal ambient storage conditions as a solid but exhibits more complex behavior in solution. carlroth.comcarlroth.com

Factors Influencing Solution Decomposition

Several factors can influence the decomposition of ammonium tetrachloroplatinate(II) in solution:

Solvent and Aquation: In aqueous solution, the [PtCl₄]²⁻ anion undergoes aquation, where chloride ligands are progressively replaced by water molecules. rsc.org This equilibrium process is fundamental to its reactivity but can also be considered the first step of decomposition if the intended reactant is the tetrachloro species itself. The presence of solvent molecules can lead to competitive coordination, altering reaction mechanisms. nih.gov

Presence of Other Reagents: The complex is known to react violently or strongly with strong oxidizers, acids, and alkalis. carlroth.com In hydrochloric acid, for example, the oxidation of Pt(II) to Pt(IV) by hydrogen peroxide proceeds through a complex mechanism involving the formation of various aqua and chloro species. rsc.org

Temperature: The compound undergoes thermal decomposition at elevated temperatures. In the solid state, decomposition begins around 140-145 °C. sigmaaldrich.comcarlroth.com In solution, increased temperature will accelerate ligand exchange kinetics and potential decomposition pathways. nih.gov Thermal decomposition of the solid salt proceeds in stages, with loss of ammonium chloride followed by the evolution of chlorine gas to ultimately produce platinum metal nanoparticles. researchgate.net

pH: As noted, the complex reacts with acids and alkalis, indicating that pH is a critical factor for its stability. carlroth.com In acidic solutions containing chloride, the equilibrium can be shifted, while in basic solutions, hydroxo complexes can form, leading to precipitation or different reaction pathways.

Light: While not as commonly cited for this specific compound, many platinum complexes are light-sensitive. Photochemical reactions can provide an alternative pathway for ligand substitution or redox processes, potentially leading to decomposition.

Strategies for Enhancing Solution Stability

To maintain the integrity of the [PtCl₄]²⁻ anion in solution, several strategies can be employed, which are largely the inverse of the factors causing decomposition:

Controlling Solvent Composition: To suppress aquation and maintain the [PtCl₄]²⁻ species, a high concentration of free chloride ions can be added to the solution, in accordance with Le Châtelier's principle. This pushes the ligand exchange equilibrium back towards the tetrachloro complex. rsc.org Using non-coordinating or weakly coordinating organic solvents can also prevent unwanted solvent-ligand exchange, although solubility may be a challenge.

pH Control: Maintaining a neutral pH and avoiding strongly acidic or basic conditions is crucial to prevent degradation. carlroth.com Buffered solutions can be used to ensure pH stability during a reaction.

Temperature Management: Storing solutions at low temperatures can significantly slow down the rates of decomposition and unwanted side reactions. Reactions are often carried out at controlled, and sometimes sub-ambient, temperatures.

Inert Atmosphere: To prevent oxidation of the Pt(II) center, particularly when working with sensitive ancillary ligands, solutions can be handled under an inert atmosphere of argon or nitrogen.

Exclusion of Light: Storing solutions in the dark or in amber-colored glassware can prevent photochemical decomposition pathways.

Table 2: Summary of Factors Affecting Solution Stability

| Factor | Influence on Decomposition | Strategy for Enhancing Stability | Reference(s) |

| Solvent (Water) | Aquation leads to formation of [PtCl₃(H₂O)]⁻, etc. | Add excess chloride ions; use non-coordinating solvents. | rsc.org |

| pH | Reacts with strong acids and bases. | Maintain neutral pH; use buffered solutions. | carlroth.com |

| Temperature | Higher temperatures accelerate decomposition. | Store and handle solutions at low temperatures. | carlroth.comnih.govresearchgate.net |

| Oxidizing Agents | Pt(II) can be oxidized to Pt(IV). | Handle under an inert atmosphere; avoid contact with oxidizers. | rsc.orgcarlroth.com |

| Light | Can induce photochemical reactions. | Store solutions in the dark or in amber glassware. | - |

Spectroscopic and Advanced Characterization of Ammonium Tetrachloroplatinate Ii and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Infrared Spectroscopic Analysis of [PtCl₄]²⁻ Vibrational Modes

The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, adopts a square planar geometry, which corresponds to the D₄h point group. acs.org Infrared spectroscopy is particularly adept at detecting vibrational modes that result in a change in the molecule's dipole moment. For the [PtCl₄]²⁻ anion, the primary infrared-active modes are linked to the platinum-chlorine (Pt-Cl) stretching and bending vibrations.

A prominent feature in the far-infrared spectrum of ammonium (B1175870) tetrachloroplatinate(II) is a strong absorption band that corresponds to the asymmetric Pt-Cl stretching vibration. This mode is typically observed between 315 and 330 cm⁻¹. Another significant IR-active mode is the out-of-plane bending vibration, which is found at a lower frequency, generally in the range of 180-195 cm⁻¹. The presence and specific frequencies of these bands are characteristic of the square planar [PtCl₄]²⁻ entity.

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Infrared Activity |

| Asymmetric Pt-Cl Stretch | Eᵤ | 315 - 330 | Active |

| Out-of-plane Bend | A₂ᵤ | 180 - 195 | Active |

| In-plane Bend | Eᵤ | ~160 | Active |

This table presents the typical infrared-active vibrational modes for the [PtCl₄]²⁻ anion.

Raman Spectroscopy for Platinum-Ligand Vibrations

Raman spectroscopy serves as a complementary technique to infrared spectroscopy, detecting vibrational modes that alter the polarizability of a molecule. For the centrosymmetric [PtCl₄]²⁻ ion, the principle of mutual exclusion is in effect, which means that vibrations active in Raman are inactive in infrared, and vice-versa.

The most intense band in the Raman spectrum of [PtCl₄]²⁻ is the symmetric Pt-Cl stretching vibration (ν₁), which is Raman-active and typically appears in the 310-340 cm⁻¹ region. researchgate.net This mode is especially useful for confirming the square planar geometry. Other Raman-active modes include the symmetric in-plane bending vibration (δs) and the asymmetric in-plane bending vibration (δas). researchgate.net

In-depth Raman spectroscopic studies on single crystals of ammonium tetrachloroplatinate(II) have enabled precise assignments of these vibrational modes. The high intensity of the symmetric stretch is a hallmark of this complex.

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Raman Activity |

| Symmetric Pt-Cl Stretch | A₁g | 310 - 340 | Active |

| In-plane Bend | B₁g | 210 - 230 | Active |

| Out-of-plane Bend | B₂g | 170 - 190 | Active |

This table summarizes the characteristic Raman-active vibrational modes for the [PtCl₄]²⁻ anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Platinum(II) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the characterization of the structure and bonding of platinum(II) complexes in solution. wikipedia.org The isotopes ¹⁹⁵Pt, ¹H, and ¹³C are most frequently used for these investigations.

¹⁹⁵Pt NMR Chemical Shifts and Coupling Constants

The ¹⁹⁵Pt nucleus, with its natural abundance of 33.8% and a nuclear spin of I = 1/2, is highly suitable for NMR studies. wikipedia.org The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to the electronic environment surrounding the platinum atom, with a range exceeding 13,000 ppm. wikipedia.org This sensitivity makes ¹⁹⁵Pt NMR an excellent method for identifying the types of ligands coordinated to the platinum center. wikipedia.org

For ammonium tetrachloroplatinate(II) in an aqueous solution, the [PtCl₄]²⁻ anion displays a distinctive ¹⁹⁵Pt NMR chemical shift. The standard reference for ¹⁹⁵Pt NMR is usually a solution of Na₂[PtCl₆]. wikipedia.org The chemical shift of [PtCl₄]²⁻ is observed at approximately -1620 ppm relative to this standard. The substitution of chloride ligands with other groups leads to substantial and predictable changes in the chemical shift, which aids in the identification of reaction products and intermediates.

Coupling between the ¹⁹⁵Pt nucleus and other NMR-active nuclei, such as ¹⁵N or ³¹P in derivative complexes, yields valuable data regarding the number and connectivity of the coordinated ligands. The magnitude of the one-bond platinum-ligand coupling constant (¹J(¹⁹⁵Pt-¹⁵N) or ¹J(¹⁹⁵Pt-³¹P)) is correlated with the s-character of the platinum-ligand bond. huji.ac.il

| Platinum(II) Species | Typical ¹⁹⁵Pt Chemical Shift (ppm) vs. [PtCl₆]²⁻ |

| [PtCl₄]²⁻ | ~ -1620 |

| [PtCl₃(NH₃)]⁻ | ~ -2030 to -2173 scilit.com |

| cis-[PtCl₂(NH₃)₂] | ~ -2090 |

| trans-[PtCl₂(NH₃)₂] | ~ -2110 |

| [PtCl(NH₃)₃]⁺ | ~ -2450 |

| [Pt(NH₃)₄]²⁺ | ~ -2850 |

This table illustrates the effect of ligand substitution on the ¹⁹⁵Pt NMR chemical shift.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies of ammonium tetrachloroplatinate(II) have unequivocally confirmed the square planar geometry of the [PtCl₄]²⁻ anion. acs.org

In the crystal lattice of (NH₄)₂[PtCl₄], the platinum atom sits (B43327) at the center of a square formed by four chlorine atoms. The Pt-Cl bond lengths are typically in the range of 2.30 to 2.33 Å. The ammonium cations, [NH₄]⁺, are positioned between the [PtCl₄]²⁻ anions and participate in hydrogen bonding with the chloride ligands. These hydrogen bonds are crucial for stabilizing the crystal structure.

The crystal structure of ammonium tetrachloroplatinate(II) is tetragonal, belonging to the P4/mmm space group. wikipedia.org The lattice parameters are approximately a = b ≈ 7.5 Å and c ≈ 4.2 Å. A key feature revealed by X-ray crystallography is the stacking of the square planar [PtCl₄]²⁻ units in the solid state, with the platinum atoms forming linear chains along the c-axis. This arrangement can give rise to interesting electronic and optical properties.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Pt-Cl Bond Length (Å) |

| (NH₄)₂[PtCl₄] | Tetragonal wikipedia.org | P4/mmm wikipedia.org | ~7.5 | ~7.5 | ~4.2 | ~2.30 - 2.33 |

This table provides typical crystallographic data for ammonium tetrachloroplatinate(II).

Determination of Crystal Structure and Intermolecular Interactions

The three-dimensional arrangement of atoms and ions in ammonium tetrachloroplatinate(II) has been meticulously determined using single-crystal X-ray diffraction. These studies reveal a highly ordered and symmetric crystal lattice.

Ammonium tetrachloroplatinate(II) crystallizes in the tetragonal system, belonging to the space group P4/mmm. researchgate.netwikipedia.org The structure is characterized by discrete ammonium (NH₄⁺) cations and square planar tetrachloroplatinate(II) ([PtCl₄]²⁻) anions. The platinum(II) center of the anion is coordinated to four chloride ligands in a square planar geometry. ncert.nic.in

A key feature of the crystal structure is the network of hydrogen bonds that link the ammonium cations and the tetrachloroplatinate anions. The hydrogen atoms of the ammonium ions form N-H···Cl hydrogen bonds with the chloride ligands of the [PtCl₄]²⁻ anions. The N···Cl distance has been reported to be 3.326 Å, indicative of significant electrostatic interaction between the cation and the anion. researchgate.net

Table 1: Crystallographic Data for Ammonium Tetrachloroplatinate(II)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | researchgate.net |

| Space Group | P4/mmm | researchgate.netwikipedia.org |

| a (Å) | 7.1525 | researchgate.net |

| c (Å) | 4.2979 | researchgate.net |

| Z | 1 | researchgate.net |

| N···Cl distance (Å) | 3.326 | researchgate.net |

Analysis of Halogen Bonding Involving [PtCl₄]²⁻

The square planar [PtCl₄]²⁻ anion, with its electron-rich chloride ligands, can act as a halogen bond acceptor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While not extensively studied in the context of ammonium tetrachloroplatinate(II) itself, research on related tetrachloroplatinate(II) salts has demonstrated the significance of this interaction in crystal engineering.

The analysis of these interactions typically involves single-crystal X-ray diffraction to determine the precise geometry of the halogen bond, including the bond distance and angle. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the interaction energies and to visualize the non-covalent interactions.

Advanced Analytical Methods for Compositional and Purity Assessment

Ensuring the chemical purity and verifying the composition of ammonium tetrachloroplatinate(II) is paramount for its use in research and industrial applications. A suite of advanced analytical techniques is employed for this purpose.

Elemental Analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Elemental analysis provides the fundamental percentage composition of elements (N, H, Cl, Pt) in the compound. This classical technique is a primary method for verifying the empirical formula.

For the precise determination of the platinum content, especially at trace levels in various matrices, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice. ICP-MS offers exceptional sensitivity and is capable of detecting platinum concentrations down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The technique involves introducing the sample into an argon plasma, which atomizes and ionizes the platinum atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. This allows for highly accurate and precise quantification of the platinum content.

X-ray Diffraction (XRD) for Phase Identification and Purity

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases present in a material and to assess its purity. The diffraction pattern of a crystalline solid is unique and acts as a "fingerprint" for that specific compound.

For ammonium tetrachloroplatinate(II), the powder XRD pattern will show a characteristic set of peaks at specific diffraction angles (2θ), which correspond to the lattice spacings of its tetragonal crystal structure. By comparing the experimental XRD pattern of a sample to a reference pattern from a database or a known pure standard, the identity of the compound can be confirmed.

Furthermore, XRD can be used for quantitative phase analysis to determine the amount of crystalline impurities. The presence of additional peaks in the diffraction pattern indicates the presence of other crystalline phases. The relative intensities of the peaks corresponding to the main compound and the impurities can be used to quantify the purity of the sample.

Chromatographic Techniques for Separation and Quantification of Platinum Species

Chromatographic methods are essential for the separation and quantification of the [PtCl₄]²⁻ anion from potential impurities or degradation products in solution. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for this purpose.

In HPLC, a solution of the sample is passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, leading to their separation. For the analysis of anionic platinum complexes like [PtCl₄]²⁻, ion-exchange chromatography is often employed. A strong base anion exchange column can be used to separate [PtCl₄]²⁻ from other charged species. tandfonline.com Detection is typically achieved using a UV-Vis detector, as the platinum complexes absorb light in the ultraviolet region. tandfonline.com

Ion chromatography is another powerful technique for the separation and quantification of ionic species. It utilizes an ion-exchange column to separate ions based on their affinity for the stationary phase, followed by detection, often by conductivity. IC has been successfully applied to the determination of platinum complexes in various samples. osti.gov

These chromatographic techniques, when properly validated, can provide highly accurate and precise measurements of the purity of ammonium tetrachloroplatinate(II) and can be used to quantify specific impurities, such as other platinum complexes or counter-ions.

Theoretical and Computational Chemistry Studies on Ammonium Tetrachloroplatinate Ii Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical calculations have proven to be invaluable tools for elucidating the intricate electronic properties and bonding characteristics of ammonium (B1175870) tetrachloroplatinate(II), with a particular focus on the square planar [PtCl₄]²⁻ anion. These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level.

Electronic Structure and Bonding Analysis of [PtCl₄]²⁻

The electronic structure of the [PtCl₄]²⁻ anion, a classic example of a d⁸ square planar complex, has been extensively studied using various computational methods. The bonding in [PtCl₄]²⁻ is characterized by the interaction between the platinum metal center and the four chloride ligands. The metal's d orbitals are significantly influenced by the ligand field, leading to a specific energy level arrangement. uomustansiriyah.edu.iq

Key aspects of the electronic structure and bonding include:

Molecular Orbitals: The molecular orbitals of [PtCl₄]²⁻ arise from the combination of platinum's 5d, 6s, and 6p orbitals with the 3p orbitals of the chlorine ligands. This results in a set of bonding, non-bonding, and anti-bonding orbitals that dictate the complex's properties. ox.ac.ukchembaby.ru

Ligand Field Splitting: In the D₄h point group of the square planar [PtCl₄]²⁻, the d orbitals split into four distinct energy levels: d(x²-y²), d(z²), d(xy), and the degenerate pair d(xz) and d(yz). ox.ac.uknsf.gov The d(x²-y²) orbital, pointing directly towards the ligands, is the highest in energy. ox.ac.uknsf.gov

Covalent vs. Ionic Character: The Pt-Cl bonds exhibit a significant degree of covalent character, arising from the overlap of the metal and ligand orbitals. uomustansiriyah.edu.iq This covalency is crucial for understanding the stability and reactivity of the complex.

Relativistic Effects: Due to the heavy nature of the platinum atom, relativistic effects must be considered for accurate calculations. These effects can influence bond lengths, orbital energies, and spectroscopic properties. rsc.orgacs.org

A variety of density functionals and basis sets have been benchmarked to accurately model the [PtCl₄]²⁻ system. For instance, studies have shown that double-hybrid functionals can provide highly accurate geometric predictions. acs.org The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data. acs.orgresearchgate.net

Interactive Data Table: Calculated Pt-Cl Bond Lengths for [PtCl₄]²⁻ Using Different Computational Methods

| Method | Basis Set | Calculated Pt-Cl Bond Length (Å) | Reference |

|---|---|---|---|

| B3LYP | - | 2.396 | researchgate.net |

| POHF | - | 2.408 | researchgate.net |

| CISD | - | 2.348 | researchgate.net |

| B3LYP | - | 2.515 | researchgate.net |

| POHF | - | 2.546 | researchgate.net |

| CISD | - | 2.473 | researchgate.net |

| B3LYP | Lanl2dz | 2.474 | dergipark.org.tr |

| Experimental (EXAFS) | - | 2.300 | researchgate.netresearchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of [PtCl₄]²⁻. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its electronic transitions. bendola.comresearchgate.net

Nature of Frontier Orbitals: In the [PtCl₄]²⁻ anion, the HOMO is typically of metal d-orbital character, specifically a combination of d(z²) and d(xy) orbitals. uvic.ca The LUMO is predominantly of metal d(x²-y²) character, which is anti-bonding with respect to the Pt-Cl bonds. uvic.ca The specific ordering and composition of these orbitals can be influenced by the computational method employed. ox.ac.uk

HOMO-LUMO Gap: The HOMO-LUMO gap is a key parameter that can be correlated with the chemical reactivity of the complex. A smaller gap generally implies higher reactivity. researchgate.net The calculated HOMO-LUMO gap for [PtCl₄]²⁻ can vary depending on the level of theory used in the calculation. rsc.org

Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of [PtCl₄]²⁻ are attributed to electronic transitions from occupied molecular orbitals to unoccupied ones. The lowest energy transitions are typically d-d transitions, which are formally forbidden by the Laporte rule but gain intensity through vibronic coupling. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations are often used to simulate and assign these electronic transitions. researchgate.netresearchgate.net

Interactive Data Table: Calculated HOMO and LUMO Energies and HOMO-LUMO Gap for [PtCl₄]²⁻

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| PBE | - | Data not available | Data not available | Data not available | rsc.org |

| B3LYP | - | Data not available | Data not available | Data not available | rsc.org |

| HSE06 (ω= 0.11) | - | Data not available | Data not available | Data not available | rsc.org |

| HSE06 (ω = 0.2) | - | Data not available | Data not available | Data not available | rsc.org |

Charge Distribution and Atomic Charge Population Calculations

Understanding the distribution of electronic charge within the [PtCl₄]²⁻ anion is crucial for predicting its reactivity and intermolecular interactions. Various population analysis schemes are employed to partition the total electron density among the constituent atoms, providing insights into the atomic charges.

Population Analysis Methods: Commonly used methods for calculating atomic charges include Mulliken population analysis, Natural Population Analysis (NPA), and methods based on fitting the electrostatic potential (ESP), such as CHELPG. acs.orguct.ac.zanih.gov It is important to note that calculated atomic charges are not physical observables and their values can differ significantly depending on the method used. researchgate.netdiyhpl.us

Charge on Platinum and Chlorine: In the [PtCl₄]²⁻ anion, the platinum atom carries a partial positive charge, while the chlorine atoms bear partial negative charges. The magnitude of these charges reflects the covalent nature of the Pt-Cl bonds. Mulliken population analysis, for example, can provide qualitative information on this charge distribution. researchgate.netacs.org

Influence on Reactivity: The charge distribution influences the electrostatic potential around the ion, which in turn governs its interactions with other molecules, such as solvent molecules or potential reactants. uct.ac.za For instance, the negative charges on the chlorine atoms make them susceptible to electrophilic attack, while the positively charged platinum center can interact with nucleophiles.

Interactive Data Table: Calculated Atomic Charges for [PtCl₄]²⁻

| Method | Atom | Calculated Charge (a.u.) | Reference |

|---|---|---|---|

| Mulliken | Pt | Data not available | researchgate.netacs.org |

| Mulliken | Cl | Data not available | researchgate.netacs.org |

| CHELPG | Pt | Data not available | acs.orgnih.gov |

| CHELPG | Cl | Data not available | acs.orgnih.gov |

| Hirshfeld | Pt | Data not available | nih.gov |

| Hirshfeld | Cl | Data not available | nih.gov |

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful lens through which to investigate the reactivity of ammonium tetrachloroplatinate(II) and the mechanisms of its reactions. Theoretical models allow for the exploration of reaction pathways and the prediction of spectroscopic properties, complementing experimental studies.

Simulation of Ligand Exchange Pathways and Energy Barriers

Ligand exchange reactions are fundamental to the chemistry of [PtCl₄]²⁻. Computational methods can be used to map out the potential energy surfaces for these reactions, identify transition states, and calculate the associated energy barriers.

Associative Mechanism: Ligand exchange reactions for square planar d⁸ complexes like [PtCl₄]²⁻ typically proceed through an associative mechanism, involving the formation of a five-coordinate intermediate or transition state. researchgate.netethernet.edu.et

Solvent Effects: The solvent plays a crucial role in ligand exchange reactions. Computational models can incorporate solvent effects either implicitly, using continuum models, or explicitly, by including individual solvent molecules in the calculation. researchgate.netresearchgate.netpsu.edu Quantum-mechanical/molecular-mechanical (QM/MM) methods are particularly useful for studying reactions in solution. uibk.ac.at

Energy Barriers: The calculated activation energy barriers for ligand exchange provide insights into the reaction rates. For example, the rate-limiting step in the interaction of [PtCl₄]²⁻ with certain disulfides has been computationally identified as the formation of a binuclear platinum complex. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of [PtCl₄]²⁻, providing a direct link between theoretical models and experimental observations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, the nature of the electronic transitions can be assigned. For [PtCl₄]²⁻, TD-DFT calculations can reproduce the characteristic d-d absorption bands. researchgate.netresearchgate.net The choice of functional, such as CAM-B3LYP, has been shown to provide good agreement with experimental transition energies. researchgate.netresearchgate.net

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of the normal modes of [PtCl₄]²⁻. dergipark.org.tr These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. dergipark.org.trlibretexts.org The complexity of these calculations increases with the number of atoms in the molecule. libretexts.org

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be a valuable tool for characterizing platinum complexes. DFT-based methods have been used to predict the ¹⁹⁵Pt NMR chemical shifts of [PtCl₄]²⁻ and related complexes, showing good agreement with experimental values. diyhpl.uspsu.edu

Interactive Data Table: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for [PtCl₄]²⁻

| Spectroscopic Technique | Property | Experimental Value | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|---|

| UV-Vis | λmax (d-d transition) | ~476 nm | Data not available | TD-DFT | |

| Vibrational (Raman) | A1g mode (cm-1) | ~336 | Data not available | B3LYP/Lanl2dz | dergipark.org.tr |

| Vibrational (Raman) | B1g mode (cm-1) | ~313 | Data not available | B3LYP/Lanl2dz | dergipark.org.tr |

| Vibrational (Raman) | B2g mode (cm-1) | ~205 | Data not available | B3LYP/Lanl2dz | dergipark.org.tr |

| Vibrational (IR) | Eu mode (cm-1) | ~321 | Data not available | B3LYP/Lanl2dz | dergipark.org.tr |

| NMR | δ(195Pt) (ppm) | ~ -1630 | Data not available | DFT | psu.edu |

Investigation of Non-Covalent Interactions in Platinum(II) Systems

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, attracting an electron-rich donor. materialsproject.org This interaction plays a significant role in the rational design of supramolecular frameworks. materialsproject.org In the crystal lattice of ammonium tetrachloroplatinate(II), while the primary forces are ionic between the [NH₄]⁺ cations and [PtCl₄]²⁻ anions, more subtle interactions like halogen bonds can influence the arrangement of the anionic units.

Theoretical studies on various molecular crystals have characterized the nature of chlorine-chlorine (Cl···Cl) interactions. rsc.org These interactions are primarily driven by dispersion forces, with a smaller electrostatic contribution in some cases. rsc.org Computational analyses can determine the geometry and interaction energies of such contacts. For instance, studies on C–Cl···Cl–C interactions have identified two main types of geometries based on the angles between the carbon-chlorine bonds and the Cl···Cl contact (θ₁ and θ₂). Type I minima occur where θ₁ = θ₂ = 90°, and the more stable Type II minima are found where one angle is 180° and the other is 90°. rsc.org Although specific computational studies on the Cl···Cl interactions in ammonium tetrachloroplatinate(II) are not widely available, data from related structures can provide insight into the expected nature of these bonds. The distances of these interactions typically fall within the range of 2.75 to 4.0 Å. rsc.org

Table 1: Representative Geometries of Intermolecular Cl···Cl Interactions from Computational Studies

| Interaction Type | θ₁ (°) | θ₂ (°) | Stability |

|---|---|---|---|

| Type I | 90 | 90 | Local Minimum |

| Type II | 180 | 90 | Energetically More Stable |

This table presents generalized data on Cl···Cl interaction geometries based on computational studies of various molecular crystals. rsc.org

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. dtic.milyoutube.com The MEP map displays regions of varying electrostatic potential, typically using a color spectrum where red indicates regions of most negative potential (electron-rich) and blue indicates the most positive potential (electron-poor). youtube.com

For the square planar [PtCl₄]²⁻ anion, the MEP surface is expected to show a significant negative potential localized around the four chlorine ligands, highlighting their nucleophilic character. The central platinum(II) atom is shielded by the electron density of the ligands. Conversely, the [NH₄]⁺ cation exhibits a positive electrostatic potential. The attraction between these oppositely charged regions on the ions is the fundamental basis of the ionic bonding in the solid state. MEP analysis can also reveal subtle variations in potential on the surfaces of the ions, which are crucial for understanding more nuanced interactions like hydrogen and halogen bonding. dtic.mil While specific calculated values for ammonium tetrachloroplatinate(II) are not readily found in the literature, analysis of other anions shows that the minimum electrostatic potential (VS,min) provides a measure of the nucleophilicity of negative regions on the molecular surface.

Table 2: Expected Molecular Electrostatic Potential (MEP) Characteristics

| Ionic Species | Expected MEP Feature | Predicted Region |

|---|---|---|

| [PtCl₄]²⁻ | Negative Potential (V < 0) | Around Chlorine Ligands |

| [NH₄]⁺ | Positive Potential (V > 0) | Around Hydrogen Atoms |

This table is based on the general principles of MEP analysis applied to the constituent ions of ammonium tetrachloroplatinate(II). dtic.milyoutube.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique for studying the physical movement of atoms and molecules over time. nih.gov For ammonium tetrachloroplatinate(II) in an aqueous solution, MD simulations can provide detailed insights into ion solvation, transport properties, and the stability of the complex.

Simulations can model the formation of hydration shells around the [PtCl₄]²⁻ and [NH₄]⁺ ions. The structure of these shells is often characterized by radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the ion. nih.govresearchgate.net For the [PtCl₄]²⁻ anion, quantum-mechanical computations have indicated that water molecules can be found in axial positions, with a Pt-O distance of approximately 3.3 Å. researchgate.net

MD simulations are also used to calculate transport properties like the diffusion coefficient, which quantifies the rate of translational motion of an ion through the solvent. nih.gov The diffusion coefficient is influenced by factors such as ion size, charge, and the strength of its interaction with solvent molecules. e3s-conferences.org

Table 3: Selected Theoretical and Experimental Data on the Solution Behavior of Constituent Ions

| Property | Ion | Value | Method/Source |

|---|---|---|---|

| Axial Hydration Distance (Pt-O) | [PtCl₄]²⁻ | 3.3 Å | Quantum-Mechanical Computation researchgate.net |

| First Shell Coordination Number | [PtCl₄]²⁻ | ~2 (axial water molecules) | Quantum-Mechanical Computation researchgate.net |

| Diffusion Coefficient (D) | [NH₄]⁺ | 1.980 x 10⁻⁹ m²/s | Experimental (from phreeqc.dat) aqion.de |

This table presents a combination of computed and experimental data for the ions found in ammonium tetrachloroplatinate(II) to illustrate their behavior in aqueous solution.

Catalytic Applications and Mechanistic Insights of Platinum Ii Derived Catalysts

Ammonium (B1175870) Tetrachloroplatinate(II) as a Precursor for Homogeneous Catalysis

Homogeneous catalysts derived from ammonium tetrachloroplatinate(II) are instrumental in various organic syntheses, where they are valued for their ability to enhance reaction rates and selectivity.

Hydrogenation and Oxidation Reactions

Platinum catalysts, often prepared from precursors like ammonium tetrachloroplatinate(II), are highly effective for the hydrogenation of a wide array of functional groups. sigmaaldrich.com For instance, they are used to reduce nitro compounds to amines and ketones to alcohols. sigmaaldrich.com A notable application is the selective hydrogenation of alkenes, which can be achieved in the presence of nitro groups without affecting the latter. sigmaaldrich.com Platinum catalysts are often favored over palladium counterparts for minimizing hydrogenolysis during the reduction of nitro compounds. sigmaaldrich.com

In the realm of oxidation reactions, platinum-based catalysts are critical. For example, the catalytic oxidation of ammonia (B1221849) over platinum is a key industrial process. rsc.org Studies have shown that ammonia activation is facilitated by adsorbed oxygen species on the platinum surface. rsc.org The development of highly active platinum catalysts allows for these reactions to be carried out efficiently.

Hydrodeoxygenation Studies for Sustainable Chemical Processes

Hydrodeoxygenation (HDO) is a vital process for converting biomass-derived oils into valuable chemicals and transportation fuels. rsc.org This process relies on catalysts that possess both metal sites for hydrogenation and hydrogenolysis, and acid sites for breaking carbon-oxygen bonds. rsc.org Ammonium tetrachloroplatinate(II) serves as a precursor for developing such catalysts. The resulting platinum-based systems are investigated for their ability to efficiently remove oxygen from bio-based feedstocks, contributing to the development of more sustainable chemical production methods. rsc.org Research in this area focuses on optimizing the catalyst's metal and acid functionalities to improve HDO rates and minimize catalyst deactivation. rsc.org

Development of Heterogeneous Catalysts from Platinum(II) Precursors

The versatility of ammonium tetrachloroplatinate(II) extends to the preparation of heterogeneous catalysts, where the platinum species is dispersed on a solid support. These supported catalysts are widely used in various industrial applications.

Preparation of Supported Platinum Catalysts

Supported platinum catalysts are typically prepared by impregnating a high-surface-area support material, such as alumina (B75360) or silica, with a solution of a platinum precursor like ammonium tetrachloroplatinate(II). nih.govresearchgate.net The impregnation process is followed by drying and then thermal treatments, such as calcination and reduction, to produce finely dispersed platinum nanoparticles on the support surface. researchgate.netmpg.de The choice of precursor, support, and preparation conditions significantly influences the final properties of the catalyst, including platinum particle size and dispersion, which in turn affect its catalytic performance. nih.govresearchgate.net

Below is an interactive table summarizing different methods for preparing supported platinum catalysts.

| Precursor | Support | Preparation Method | Key Findings | Reference |

| Chloroplatinic acid | γ-Al2O3 | Conventional Impregnation | --- | nih.gov |

| Colloidal platinum nanoparticles | γ-Al2O3 | --- | Superior catalytic activity for benzene (B151609) conversion compared to impregnation. | nih.gov |

| Tetrakis(triphenylphosphine)platinum | Alumina | Impregnation | Higher hydrogenation activity compared to catalysts from Pt(NH3)4Cl2. | researchgate.net |

Performance Evaluation in Various Chemical Transformations

Supported platinum catalysts are evaluated in a multitude of chemical reactions. They are the "workhorse" for eliminating volatile organic compounds and are used in applications like selective catalytic reduction (SCR), CO oxidation, NO oxidation, and ammonia oxidation. digitellinc.com For instance, alumina-supported palladium catalysts have shown promise in the formation of ammonia from nitric oxide and hydrogen. researchgate.net The performance of these catalysts is often assessed based on their activity, selectivity, and stability under specific reaction conditions. synthical.com Research has shown that even at low loadings, the activity of platinum catalysts can be maximized through thermal pre-treatments, making them rival formulations with significantly higher platinum content. synthical.com

The following table presents a selection of chemical transformations and the performance of supported platinum catalysts.

| Reaction | Catalyst | Support | Key Performance Aspects | Reference |

| Benzene Conversion | Platinum nanoparticles | γ-Al2O3 | Superior catalytic activity. | nih.gov |

| Ammonia Formation | Palladium | Alumina | Promising for passive selective catalytic reduction applications. | researchgate.net |